molecular formula C10H14N2O2 B1485126 (2E)-3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2098161-02-3

(2E)-3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No. B1485126
CAS RN: 2098161-02-3
M. Wt: 194.23 g/mol
InChI Key: LLCONSZAWTYSHM-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid, also known as 2-methylpropyl pyrazole-4-carboxylate (MPPC), is a carboxylic acid derivative of pyrazole. It is a white powder that is soluble in water and has a melting point of about 157-158°C. MPPC is used in a variety of applications, including synthesis of pharmaceuticals and other molecules, as a catalyst in organic reactions, and as an intermediate in the production of other compounds.

Scientific Research Applications

MPPC has a wide range of applications in scientific research. It has been used as a catalyst in organic reactions, as an intermediate in the production of other compounds, and as a reagent in the synthesis of pharmaceuticals and other molecules. In addition, MPPC has been used in the synthesis of a variety of compounds, including polymers, dyes, and other organic molecules. It has also been used in the synthesis of a variety of peptides, including those with potential therapeutic applications.

Mechanism Of Action

The mechanism of action of MPPC is still not fully understood. However, it is believed to act as a Lewis acid catalyst in organic reactions, and it may also act as a proton donor in the presence of a base catalyst. It is also believed to act as a nucleophile in the presence of a strong electrophile, and as an electrophilic reagent in the presence of a strong nucleophile.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPPC are still not fully understood. However, it has been shown to have an inhibitory effect on the activity of a variety of enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. In addition, it has been shown to have an inhibitory effect on the activity of a variety of proteins, including cyclin-dependent kinases, tyrosine kinases, and protein kinases.

Advantages And Limitations For Lab Experiments

The advantages of using MPPC in laboratory experiments include its ease of synthesis, its low cost, and its low toxicity. Additionally, it has a wide range of applications and can be used in a variety of reactions. The main limitation of using MPPC in laboratory experiments is its low solubility in water, which can make it difficult to use in certain reactions.

Future Directions

There are a variety of potential future directions for the use of MPPC. One potential area of research is the development of new methods for the synthesis of MPPC. Additionally, further research into the biochemical and physiological effects of MPPC is needed to better understand its potential applications. Another potential area of research is the development of new catalysts based on MPPC for use in organic reactions. Finally, further research into the mechanism of action of MPPC could lead to the development of new therapeutic compounds.

properties

IUPAC Name

(E)-3-[1-(2-methylpropyl)pyrazol-4-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8(2)6-12-7-9(5-11-12)3-4-10(13)14/h3-5,7-8H,6H2,1-2H3,(H,13,14)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCONSZAWTYSHM-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C=N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C=C(C=N1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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